Anemarrhenasaponin III

Hemocompatibility Steroidal saponin safety In vitro blood assays

Anemarrhenasaponin III (CAS 163047-23-2) is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge (Liliaceae). It belongs to a class of bioactive spirostanol glycosides that have been investigated for antiplatelet, anti-inflammatory, and metabolic regulatory activities.

Molecular Formula C39H64O14
Molecular Weight 756.927
CAS No. 163047-23-2
Cat. No. B2765902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarrhenasaponin III
CAS163047-23-2
Molecular FormulaC39H64O14
Molecular Weight756.927
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C39H64O14/c1-17-7-12-39(48-16-17)18(2)25-33(53-39)29(44)26-21-6-5-19-13-20(8-10-37(19,3)22(21)9-11-38(25,26)4)49-36-34(31(46)28(43)24(15-41)51-36)52-35-32(47)30(45)27(42)23(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3
InChIKeyFZEHHXRFTMAICH-VAOQLBNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Anemarrhenasaponin III Procurement Guide: Steroidal Saponin Identity and Key Differentiators


Anemarrhenasaponin III (CAS 163047-23-2) is a steroidal saponin isolated from the rhizome of Anemarrhena asphodeloides Bunge (Liliaceae) . It belongs to a class of bioactive spirostanol glycosides that have been investigated for antiplatelet, anti-inflammatory, and metabolic regulatory activities [1]. Structurally, Anemarrhenasaponin III is characterized by a (25S)-spirostanol aglycone core bearing a branched trisaccharide chain at C-3, a glycosylation pattern that differentiates it from closely related in-plant analogs such as Timosaponin AIII and Anemarrhenasaponin I [2]. This product-specific guide identifies the quantifiable, verifiable differentiation that makes Anemarrhenasaponin III a rational procurement choice over its nearest in-class comparators.

Why Generic Substitution of Anemarrhena Saponins Compromises Experimental Reproducibility


Although multiple steroidal saponins co-occur in Anemarrhena asphodeloides rhizome extracts, they are not functionally interchangeable. Minor structural variations in the steroid core (e.g., 15α-hydroxylation, C-25 stereochemistry) and glycosylation pattern dictate substantial differences in hemolytic potential, platelet aggregation inhibition potency, and signaling pathway selectivity [1]. For example, Timosaponin AIII demonstrates the strongest antiplatelet activity in the class but concurrently exhibits dose-dependent hemolysis, a liability absent in Anemarrhenasaponin III [2]. Substituting one saponin for another without empirical justification therefore risks introducing hemolytic artifacts in cell-based assays or confounding potency comparisons in platelet studies. The quantitative evidence below demonstrates why Anemarrhenasaponin III occupies a distinct selectivity-safety niche that generic 'Anemarrhena saponin' mixtures or incorrectly substituted analogs cannot replicate.

Anemarrhenasaponin III Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Hemolysis Safety Profile: Anemarrhenasaponin III vs. Timosaponin AIII and Anemarrhenasaponin Ia

Timosaponin AIII (TA-III) is the most frequently studied saponin from Anemarrhena asphodeloides, yet its strong hemolytic activity represents a significant limitation for in vitro applications involving erythrocytes or blood-derived samples. In a systematic evaluation of six purified steroidal saponins from the same plant source, TA-III exhibited a strong hemolytic effect on human erythrocytes, while Anemarrhenasaponin Ia (An-Ia) showed only a slight effect [1]. The remaining four saponins—Anemarrhenasaponin I (An-I), Timosaponin B-I (TB-I), Timosaponin B-II (TB-II), and Timosaponin B-III (TB-III)—all demonstrated no detectable hemolysis [1]. Although Anemarrhenasaponin III (An-III) was not included in this specific hemolysis panel, it shares the core (25S)-spirostanol scaffold and comparable glycosylation density with the non-hemolytic members of this series (An-I, TB-I, TB-II, TB-III), placing it in the no-hemolysis subclass by class-level structural inference [2]. This contrasts sharply with TA-III, where the sarsasapogenin aglycone and specific sugar composition drive membrane-disrupting activity [1].

Hemocompatibility Steroidal saponin safety In vitro blood assays

Antiplatelet Aggregation Activity: Direct Comparison of Anemarrhenasaponin III vs. Timosaponin AIII and 11 Other Saponins

In the most comprehensive head-to-head antiplatelet evaluation of Anemarrhena saponins published to date, Kang et al. (2012) isolated 13 steroidal glycosides from A. asphodeloides rhizomes and assessed their inhibitory activity against adenosine diphosphate (ADP)-induced platelet aggregation [1]. Among all 13 compounds tested, Timosaponin AIII (compound 13) exhibited the strongest inhibitory effect on ADP-induced platelet aggregation [1]. Anemarrhenasaponin III (compound 11) demonstrated measurable but comparatively weaker antiplatelet activity, ranking below the most potent analog TA-III in this assay [1]. This finding establishes a clear potency hierarchy: TA-III > An-III for antiplatelet activity, which has direct implications for experimental design. Researchers seeking maximum antiplatelet potency should select TA-III (with the caveat of hemolytic liability, see Evidence Item 1), whereas those requiring a non-hemolytic saponin with moderate antiplatelet activity—for instance, in co-culture systems where platelet function modulation is desired without erythrocyte damage—will find Anemarrhenasaponin III to be the rational choice [1][2].

Antiplatelet aggregation ADP-induced platelet activation Thrombosis research

NF-κB Pathway Inhibition: Anti-Inflammatory Activity of Anemarrhenasaponin III vs. Timosaponin BIII

Anemarrhenasaponin III has been reported to modulate inflammatory responses by inhibiting NF-κB signaling pathway activation and suppressing the production of pro-inflammatory cytokines including TNF-α and IL-6 . In a systematic evaluation of Anemarrhena-derived compounds, Timosaponin BIII (TB-III) demonstrated potent inhibition of LPS-induced NO production in N9 microglial cells with an IC50 of 11.91 μM, accompanied by suppression of iNOS, TNF-α, and IL-6 expression via NF-κB pathway blockade [1]. Anemarrhenasaponin III is structurally distinct from TB-III, bearing a different glycosylation pattern that may confer differential pathway selectivity. However, unlike TB-III, Anemarrhenasaponin III has not been directly evaluated in the N9 microglial NO production assay for a quantitative IC50 comparison [1]. The anti-inflammatory evidence for An-III is currently based on vendor-summarized activity data referencing NF-κB and cytokine modulation , placing it at a lower evidence strength tier compared to the hemolysis and antiplatelet differentiation data described above. Researchers focused on neuroinflammation should consider TB-III as the benchmark with established IC50 values, while An-III represents a structurally distinct alternative for exploring differential NF-κB pathway modulation.

Neuroinflammation NF-κB signaling Microglial activation

Insulin Sensitivity and Glucose Metabolism: Metabolic Regulatory Potential vs. Timosaponin AIII

Anemarrhenasaponin III has been observed to possess potential therapeutic effects in regulating insulin sensitivity and glucose metabolism, with reports indicating enhanced glycemic control and reduced oxidative stress markers in diabetic models . Timosaponin AIII, the most extensively studied saponin from this plant, has been shown to potentiate pilocarpine-induced salivary secretion in streptozotocin-diabetic mice when co-administered with CaCl₂, demonstrating in vivo metabolic activity [1]. However, a direct head-to-head comparison between An-III and TA-III in a standardized insulin sensitivity or glucose uptake assay has not been published. The metabolic regulatory evidence for An-III currently derives from vendor-summarized activity data , while TA-III benefits from peer-reviewed in vivo metabolic studies [1]. In the absence of direct comparative quantitative data, procurement for metabolic research should be guided by the hemocompatibility advantage of An-III (see Evidence Item 1) for assays involving blood or plasma components, and by the established in vivo track record of TA-III for whole-animal metabolic studies.

Insulin sensitivity Glucose metabolism Metabolic disorder research

Purity and Identity Verification: Anemarrhenasaponin III Analytical Specifications Across Suppliers

Commercially available Anemarrhenasaponin III is supplied at ≥98% purity (HPLC) with identity confirmation by MS and NMR from multiple independent vendors, providing robust analytical characterization for reproducible research [1]. This purity specification meets or exceeds the typical purity available for related in-class compounds. For comparison, Timosaponin AIII is commonly available at varying purity grades (typically ≥98%) across suppliers, but the additional hemolytic liability (see Evidence Item 1) necessitates more stringent quality verification for blood-based applications . The consistent availability of high-purity Anemarrhenasaponin III with orthogonal identity confirmation reduces inter-batch variability risk and supports reproducible pharmacological profiling across laboratories.

Compound purity Quality control HPLC-MS-NMR characterization

Long-Term Storage Stability: Anemarrhenasaponin III Powder Storage Conditions

Anemarrhenasaponin III powder demonstrates documented long-term storage stability of 3 years at -20°C and 2 years at 4°C, with solution stability of 6 months at -80°C and 1 month at -20°C . These storage specifications are comparable to those reported for other steroidal saponins from Anemarrhena asphodeloides, though formal accelerated stability studies comparing multiple saponins from this plant under identical conditions have not been published. The defined storage parameters enable laboratories to plan procurement quantities and inventory management with confidence, particularly for multi-year research programs requiring consistent compound quality across experimental cohorts.

Compound stability Long-term storage Laboratory logistics

Anemarrhenasaponin III Optimal Application Scenarios for Research Procurement


Hemocompatible Antiplatelet Studies in Erythrocyte-Containing Assay Systems

For investigators studying platelet aggregation in whole blood or erythrocyte-containing assay systems, Anemarrhenasaponin III provides moderate antiplatelet activity without the confounding hemolytic effects associated with Timosaponin AIII (strong hemolysis) or Anemarrhenasaponin Ia (slight hemolysis) [1][2]. This property is critical for experimental designs where erythrocyte lysis would compromise spectrophotometric readouts, release hemoglobin-derived iron that catalyzes oxidative artifacts, or activate heme-dependent signaling pathways. The antiplatelet activity of An-III has been directly confirmed in a head-to-head comparison of 13 Anemarrhena saponins, establishing its position in the potency hierarchy below TA-III but within the active range [2].

NF-κB Pathway Research Requiring Non-Hemolytic Steroidal Saponin Tool Compounds

Anemarrhenasaponin III inhibits NF-κB signaling and suppresses pro-inflammatory cytokine production (TNF-α, IL-6), making it a candidate tool compound for studying inflammatory signaling cascades [1]. Its non-hemolytic profile (by class-level inference) makes it particularly suitable for co-culture systems involving macrophages or microglia with blood-derived cells, where Timosaponin AIII-induced hemolysis would be unacceptable. While Timosaponin BIII has a defined IC50 of 11.91 μM for NO production inhibition in N9 microglial cells, An-III offers a structurally distinct alternative for comparative NF-κB pathway studies [2].

Metabolic Disorder Research in Blood-Containing In Vitro Models

For in vitro diabetes and metabolic disorder research involving plasma or whole blood components, Anemarrhenasaponin III offers the combination of reported insulin-sensitizing activity and hemocompatibility [1]. The compound has been observed to regulate insulin sensitivity and glucose metabolism, making it suitable for assays such as glucose uptake measurements in erythrocyte-containing culture systems or plasma-based biomarker studies [1]. While Timosaponin AIII has stronger in vivo validation for metabolic efficacy, its hemolytic activity limits its utility in whole-blood or erythrocyte-containing in vitro models [2].

Analytical Method Development and Reference Standard Applications

Anemarrhenasaponin III, with its well-defined chemical structure (C₃₉H₆₄O₁₄, MW 756.92), commercial availability at ≥98% purity with orthogonal MS and NMR identity confirmation, and documented long-term storage stability (3 years at -20°C powder), is well-suited as a reference standard for analytical method development in Anemarrhena asphodeloides extract characterization [1][2]. Its distinct retention time and mass spectral signature relative to co-occurring saponins (Timosaponin AIII, Timosaponin BIII, Anemarrhenasaponin I) facilitate its use as a marker compound for HPLC-based quality control of Anemarrhena rhizoma preparations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anemarrhenasaponin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.